molecular formula C10H16O3S B13505538 Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

Cat. No.: B13505538
M. Wt: 216.30 g/mol
InChI Key: VQZNBFBCNLMPKV-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a chemical compound that has recently gained attention in various fields of scientific research and industry. This compound is known for its unique spirocyclic structure, which includes both oxygen and sulfur atoms, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thiol with an epoxide in the presence of a base, followed by esterification to introduce the ethyl carboxylate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but lacks the methyl group at the 8-position.

    Ethyl 8-fluoro-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate: Similar structure but contains a fluorine atom instead of a methyl group.

    2-Oxa-6-azaspiro[3.4]octane: Contains a nitrogen atom instead of sulfur.

Uniqueness

Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is unique due to its specific combination of oxygen, sulfur, and a methyl group in the spirocyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H16O3S

Molecular Weight

216.30 g/mol

IUPAC Name

ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C10H16O3S/c1-3-13-8(11)9(2)6-14-7-10(9)4-12-5-10/h3-7H2,1-2H3

InChI Key

VQZNBFBCNLMPKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CSCC12COC2)C

Origin of Product

United States

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